molecular formula C14H23N3O3 B2363109 Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1291861-87-4

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

Cat. No.: B2363109
CAS No.: 1291861-87-4
M. Wt: 281.356
InChI Key: SHUJINQJGCEUJM-UHFFFAOYSA-N
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Description

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties, where it can serve as a stable replacement for ester and amide functional groups, thereby improving the metabolic stability of potential drug candidates . The 1,2,4-oxadiazole ring is a privileged structure in pharmaceutical development, found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Recent research on novel 3,5-disubstituted-1,2,4-oxadiazole derivatives has demonstrated potent in vitro antibacterial and antioxidant activities , highlighting the continued therapeutic relevance of this chemical class . Furthermore, derivatives incorporating this heterocycle have shown promise as novel orally bioavailable antibiotics with antibiofilm activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The tert-butyl carbamate (Boc) protecting group on the molecule provides a handle for further synthetic manipulation, making this reagent a versatile building block for the construction of more complex molecular entities aimed at hitting various biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-10-15-11(20-17-10)14(8-6-5-7-9-14)16-12(18)19-13(2,3)4/h5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUJINQJGCEUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation via Amidoxime Cyclization

The 1,2,4-oxadiazole moiety is typically synthesized through cyclization reactions between amidoximes and acylating agents. For the target compound, the 3-methyl-1,2,4-oxadiazol-5-yl group is formed via:

  • Amidoxime Preparation :
    Cyclohexylamine derivatives are treated with hydroxylamine hydrochloride in ethanol under reflux to yield cyclohexylamidoxime.
  • Cyclization with Methyl Acylating Agents :
    The amidoxime reacts with acetyl chloride or acetic anhydride in the presence of a dehydrating agent (e.g., ZnCl₂ or PTSA) to form the oxadiazole ring.

Example Reaction:
$$
\text{Cyclohexylamidoxime} + \text{Acetyl Chloride} \xrightarrow{\text{ZnCl}_2, \Delta} \text{1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexane}
$$

Carbamate Protection of the Cyclohexyl Amine

Following oxadiazole formation, the cyclohexyl amine is protected using tert-butoxycarbonyl (Boc) anhydride:

  • Boc Protection :
    The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) with a catalytic base (e.g., DMAP or TEA).

Reaction Conditions:

  • Solvent: THF
  • Temperature: 0–25°C
  • Base: Triethylamine (2 eq)
  • Yield: 75–85%

Industrial Production Methods

Scaling laboratory procedures requires optimization of:

Parameter Laboratory Scale Industrial Scale
Catalyst Loading 5 mol% ZnCl₂ 2–3 mol% ZnCl₂
Reaction Time 12–24 h 6–8 h (flow chemistry)
Purification Column Chromatography Crystallization

Key Challenges :

  • Minimizing side products during cyclization.
  • Ensuring Boc group stability under acidic conditions.

Comparative Analysis of Methodologies

Solvent Effects on Reaction Efficiency

Solvent Cyclization Yield (%) Boc Protection Yield (%)
DCM 68 82
Ethanol 45 65
DMF 72 78

Polar aprotic solvents (e.g., DMF) enhance cyclization but may complicate Boc protection due to residual moisture.

Mechanistic Insights

Oxadiazole Formation Mechanism

The cyclization proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by dehydration:

$$
\text{R-C(=N-OH)-NH}2 + \text{R'-COCl} \rightarrow \text{R-C(=O)-N-C(=N-O-R')} \xrightarrow{-\text{H}2\text{O}} \text{Oxadiazole}
$$

Boc Protection Kinetics

Second-order kinetics are observed, with rate constants dependent on solvent polarity and base strength.

Case Studies and Research Findings

Optimization of Cyclization Catalysts

  • ZnCl₂ vs. PTSA : ZnCl₂ achieves higher yields (78% vs. 65%) but requires stricter temperature control.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with comparable yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the oxadiazole ring or the carbamate group.

    Substitution: The tert-butyl group or the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate serves as a crucial building block for synthesizing more complex molecules. Its structural characteristics allow researchers to explore various reaction mechanisms and develop new synthetic routes.

Key Reactions:

  • Oxidation: The oxadiazole ring can be oxidized under specific conditions to yield derivatives with enhanced functionalities.
  • Reduction: The compound can be reduced to modify either the oxadiazole ring or the carbamate group.
  • Substitution: The tert-butyl group or the oxadiazole ring can be substituted with other functional groups to create novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive agent. The oxadiazole moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Biological Activity:

  • Preliminary studies suggest that modifications in the oxadiazole ring significantly affect biological activity, making it a candidate for drug discovery.
  • Research indicates that compounds containing the oxadiazole structure can serve as precursors for developing potent anticancer agents due to their structural diversity.

Medicine

The pharmacological properties of this compound are being explored for therapeutic uses. Its ability to interact with various biological macromolecules positions it as a potential candidate in medicinal chemistry.

Case Studies:

  • Cytotoxicity Evaluation: A study synthesized several oxadiazole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. Results indicated that certain modifications increased cytotoxicity significantly.
  • Antimicrobial Studies: Research has focused on developing oxadiazole-based antimicrobial agents targeting pathogenic bacteria in the gastrointestinal tract, highlighting the therapeutic potential of this compound.

Industry

In materials science, this compound is utilized in developing new materials and chemical processes. Its unique properties may facilitate advancements in polymer chemistry and material engineering.

Mechanism of Action

The mechanism of action of tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known for its bioisosteric properties, allowing it to mimic other functional groups in biological systems. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their differentiating features:

Compound Name Heterocycle Core Substituents Purity (%) Key Applications CAS Number
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate 1,2,4-Oxadiazole 3-Methyl, cyclohexyl 90 Antimicrobial intermediates 1291861-87-4
Tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (QJ-2314) 1,2,4-Oxadiazole 3-Methyl, pyrrolidine 95 Drug discovery scaffolds 1121057-53-1
Tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate 1,2,4-Thiadiazole 3-Bromo 97 Halogenated intermediates 1101173-94-7
1-(3-Fluorophenyl)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxopyrrolidine-3-carboxamide 1,2,4-Oxadiazole 3-Methyl, fluorophenyl, pyrrolidone N/A Targeted kinase inhibitors N/A
Tert-butyl (2-methyloxazol-5-yl)carbamate (QV-9110) Oxazole 2-Methyl 95 Bioactive molecule synthesis 1965310-19-3

Key Observations :

  • Conversely, oxazole derivatives (e.g., QV-9110) lack the electron-deficient character of oxadiazoles, reducing their stability under acidic conditions .
  • Bromine in thiadiazole analogs () offers a handle for cross-coupling reactions .
  • Purity : The target compound’s 90% purity (QV-4128) is lower than analogs like QJ-2314 (95%), which may limit its utility in high-precision applications .

Stability and Handling

  • The target compound is stable at room temperature, similar to thiadiazole analogs (), but may degrade faster than QJ-2314 due to lower purity .
  • Brominated thiadiazoles (e.g., ) require careful handling due to reactivity, whereas trifluoromethyl-substituted oxadiazoles () exhibit superior hydrolytic stability .

Biological Activity

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a compound of growing interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl carbamate group attached to a cyclohexyl ring, which is substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety. This unique structure contributes to its diverse biological activities.

The exact biological targets of this compound are not fully elucidated; however, it is hypothesized that its activity may stem from interactions typical of oxadiazole derivatives. These interactions may include:

  • Hydrogen Bond Formation : The presence of nitrogen and oxygen atoms in the oxadiazole ring can facilitate hydrogen bonding with biological macromolecules.
  • Hydrophobic Interactions : The hydrophobic nature of the tert-butyl group may enhance the compound's affinity for lipid membranes or hydrophobic pockets in proteins.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. For instance, related compounds have shown moderate activity against various cancer cell lines. In particular:

  • IC50 Values : A derivative similar to this compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

Antimicrobial Activity

While specific data on the antimicrobial properties of this compound is limited, oxadiazole compounds are generally recognized for their antimicrobial potential. For example:

  • Mechanism : Some oxadiazole derivatives have been shown to disrupt bacterial membranes, leading to cell death. This suggests that similar mechanisms might be explored for this compound .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity. The findings indicated that modifications in the oxadiazole ring significantly affected biological activity .
  • Pharmacological Studies : Research has indicated that compounds containing the oxadiazole moiety can serve as precursors for developing more potent anticancer agents. The structural diversity allows for fine-tuning of biological properties .
  • Comparative Analysis : When compared with other similar compounds like 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride and simpler tert-butyl carbamate derivatives, the unique substitution pattern of this compound may provide distinct therapeutic advantages in specific applications.

Summary Table of Biological Activities

Activity Type Description IC50 / Effectiveness
AnticancerModerate activity against multiple cancer cell lines~92.4 µM
AntimicrobialPotential membrane disruption mechanismNot specifically quantified

Q & A

Q. Critical Considerations :

  • Purity control via column chromatography (silica gel, EtOAc/hexane) and LC-MS validation (e.g., m/z 442 [M+H]+ observed in similar carbamates) .
  • Solvent selection (THF, DCM) and reaction temperatures (room temp to 100°C) impact yield and regioselectivity .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Validation relies on orthogonal analytical methods:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 2.3–2.5 ppm (3-methyl oxadiazole) confirm substituents .
    • ¹³C NMR : Resonances at ~152 ppm (oxadiazole C=N) and ~80 ppm (Boc carbonyl) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 365.40 [M+H]+ for related oxadiazole-carbamates) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, though limited data exist for this specific compound .

Data Contradictions : Discrepancies in NMR splitting patterns may arise from conformational flexibility of the cyclohexyl ring; dynamic NMR or DFT calculations resolve such ambiguities .

Advanced: How can reaction yields be optimized for the coupling of the oxadiazole and cyclohexylcarbamate moieties?

Answer:
Optimization strategies include:

  • Catalytic Systems : Pd₂(dba)₃ with BINAP enhances coupling efficiency in aryl halide/amine reactions (e.g., 80% yield achieved in analogous pyrimidine-carbamate syntheses) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5h at 100°C vs. overnight reflux) while maintaining high purity .
  • Protecting Group Stability : Ensure Boc groups remain intact under acidic/basic conditions (e.g., NH₄Cl/Fe reduction steps require pH monitoring) .

Case Study : In a patent synthesis, tert-butyl carbamate intermediates were purified via flash chromatography (EtOAc/hexane, 3:7) to achieve >95% purity before coupling .

Advanced: What methodologies address conflicting data in biological activity assays for this compound?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) are resolved by:

Dose-Response Profiling : IC₅₀ values across multiple cell lines (e.g., HEK293, HepG2) differentiate target-specific effects from off-target toxicity .

Metabolic Stability Assays : LC-MS/MS quantifies degradation products (e.g., tert-butyl cleavage under physiological pH) to correlate stability with activity .

Molecular Docking : Simulations using AutoDock VINA predict binding to targets like sphingosine kinases, guiding SAR studies .

Example : A related oxadiazole-carbamate showed antiplasmodial activity (IC₅₀ = 1.2 µM) but low selectivity; modifying the cyclohexyl substituent improved selectivity by 10-fold .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Stable at room temperature in anhydrous DCM or THF. Avoid prolonged exposure to light, moisture, or strong acids/bases (e.g., Boc cleavage occurs below pH 3) .
  • Storage : Store at -20°C under nitrogen; desiccate to prevent hydrolysis. Shelf life >12 months when sealed .
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; validate via TLC (Rf shift) or HPLC .

Advanced: How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME or pkCSM models predict logP (optimal 2–3), BBB permeability, and CYP450 inhibition .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometries for docking studies, identifying substituents that enhance binding (e.g., fluorophenyl groups improve metabolic stability) .
  • Retrosynthetic Planning : Synthia or Reaxys prioritizes feasible routes (e.g., introducing methyl groups via Suzuki-Miyaura coupling) .

Example : A derivative with a 4-fluorophenyl thiazole substituent showed 3× higher plasma half-life in murine models compared to the parent compound .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential respiratory irritation (GHS Category 2A) .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for bronchospasm .

Note : While structurally similar carbamates are classified as non-hazardous, this compound’s oxadiazole group may confer reactivity; always consult SDS .

Advanced: How does the stereochemistry of the cyclohexyl ring influence biological activity?

Answer:

  • Conformational Analysis : Chair vs. boat conformations alter substituent orientation. NOESY NMR or X-ray crystallography maps spatial arrangements .
  • Case Study : In Edoxaban intermediates, axial vs. equatorial amino groups on the cyclohexyl ring impacted thrombin inhibition by 50% .
  • Synthetic Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures enantiopurity .

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